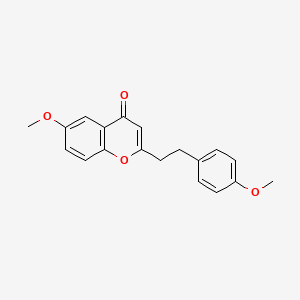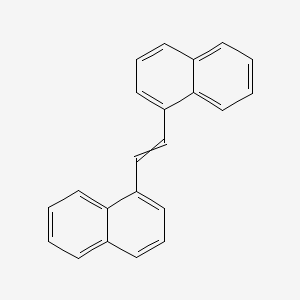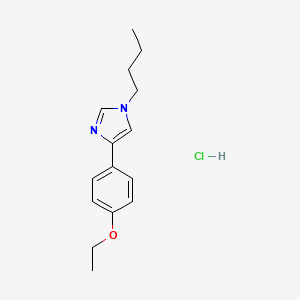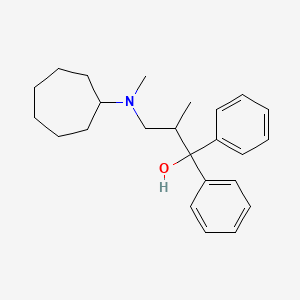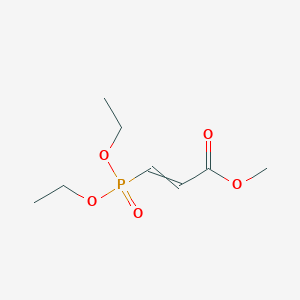
2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester is an organic compound with the molecular formula C8H15O5P. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in various chemical reactions and applications. It is commonly used in the synthesis of polymers and other advanced materials due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester typically involves the reaction of methyl acrylate with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of diethyl phosphite to the acrylate. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which can improve the yield and purity of the final product. Additionally, the use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester and phosphonate groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and phosphonates.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. Additionally, the ester group can undergo hydrolysis to release active compounds, which can interact with specific biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester: Known for its use in the synthesis of polymers and as a flavoring agent.
2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester: Used in the production of coatings, adhesives, and sealants.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Investigated for its potential use in pharmaceuticals and as a precursor for other chemical compounds.
Uniqueness
2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester is unique due to the presence of the phosphonate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in various industrial applications.
Propiedades
Número CAS |
3944-25-0 |
|---|---|
Fórmula molecular |
C8H15O5P |
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
methyl 3-diethoxyphosphorylprop-2-enoate |
InChI |
InChI=1S/C8H15O5P/c1-4-12-14(10,13-5-2)7-6-8(9)11-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
XCWJBBKDELCCCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=CC(=O)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


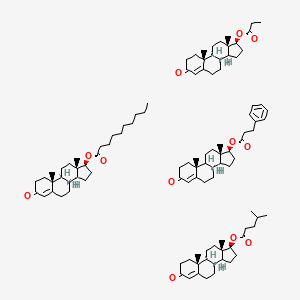
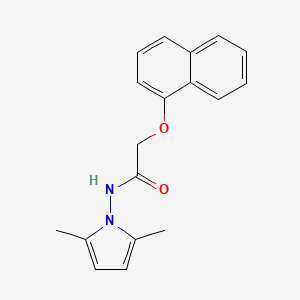
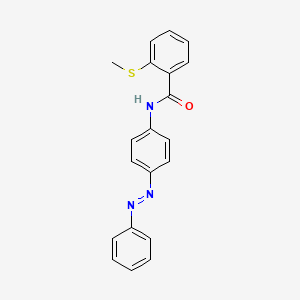
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)

![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)


